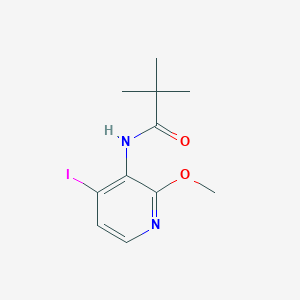

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-iodo-2-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-8-7(12)5-6-13-9(8)16-4/h5-6H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRFICVEMCFVMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=CN=C1OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562949 | |

| Record name | N-(4-Iodo-2-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131653-62-8 | |

| Record name | N-(4-Iodo-2-methoxypyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide" CAS number 131653-62-8

An In-Depth Technical Guide to N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide (CAS 131653-62-8)

Abstract

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide, identified by CAS number 131653-62-8, is a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique structural architecture, featuring a pyridine core substituted with iodo, methoxy, and pivalamide moieties, positions it as a versatile synthetic intermediate. The presence of an aryl iodide provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular complexity. The pivaloyl group offers steric bulk and metabolic stability, while the methoxypyridine scaffold is a common feature in numerous biologically active molecules. This guide provides a comprehensive overview of its chemical properties, a detailed and validated synthesis protocol with mechanistic insights, and a discussion of its strategic applications in modern drug discovery.

Core Molecular Profile and Strategic Importance

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is a multifaceted building block whose value is derived from the strategic interplay of its functional groups.

-

Iodopyridine Core : The carbon-iodine bond is the most reactive of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of aryl, alkyl, or alkynyl groups, making it an invaluable tool for generating libraries of analogues in lead optimization campaigns.

-

Pivalamide Group : The bulky tert-butyl group of the pivalamide moiety provides significant steric hindrance. This can direct reactions to other sites on the pyridine ring and can also serve as a robust protecting group for the amine, stable to a wide range of reaction conditions. In a final drug candidate, this group can enhance lipophilicity and modulate metabolic stability by sterically shielding the amide bond from enzymatic cleavage.

-

Methoxypyridine Scaffold : Methoxypyridines are prevalent in medicinal chemistry and can serve as bioisosteres for other functional groups. The methoxy group also mitigates the basicity of the pyridine nitrogen through an inductive effect, which can be advantageous in synthetic transformations and for tuning pharmacokinetic properties.[1] This scaffold is a key component in molecules targeting a range of biological pathways, including PI3K/mTOR inhibitors.[2]

These combined features make the title compound a high-value intermediate for accessing complex molecular architectures in the development of novel therapeutics.[3][4]

Physicochemical and Spectroscopic Data

Accurate characterization is fundamental to the reliable use of any chemical intermediate. The key properties of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 131653-62-8 | [5][6] |

| Molecular Formula | C₁₁H₁₅IN₂O₂ | [3][6][7] |

| Molecular Weight | 334.15 g/mol | [3][6][7] |

| Physical Form | Solid | [6] |

| SMILES String | COc1nccc(I)c1NC(=O)C(C)(C)C | [6][7] |

| InChI Key | WLRFICVEMCFVMF-UHFFFAOYSA-N | [6] |

Expected Spectroscopic Signatures

While specific spectra require experimental acquisition, the structure allows for the confident prediction of key signals essential for quality control and reaction monitoring.

-

¹H NMR : The spectrum should feature a sharp singlet around 1.3 ppm integrating to 9H, corresponding to the magnetically equivalent protons of the pivaloyl group's tert-butyl moiety. A singlet for the methoxy group (3H) would appear around 3.7-4.0 ppm. Two distinct doublets in the aromatic region (typically 7.0-8.5 ppm) would represent the two protons on the pyridine ring. A broad singlet, corresponding to the N-H proton of the amide, would also be present, with its chemical shift being solvent-dependent.

-

¹³C NMR : Key signals would include the quaternary carbon of the tert-butyl group (~40 ppm) and its methyl carbons (~27 ppm). The methoxy carbon would appear around 55-60 ppm. The amide carbonyl carbon signal would be observed downfield (~176 ppm). Signals for the six carbons of the substituted pyridine ring would be visible in the aromatic region, with the carbon bearing the iodine atom being significantly shielded.

-

IR Spectroscopy : The infrared spectrum provides validation of the key functional groups. A strong absorption band between 1650-1680 cm⁻¹ is characteristic of the amide C=O stretch. A peak in the range of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration.[8]

-

Mass Spectrometry : The molecular ion peak [M]+ at m/z 334.15 would be expected, along with characteristic fragmentation patterns corresponding to the loss of the pivaloyl group or other fragments.

Synthesis and Mechanistic Considerations

The synthesis of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is a classic example of nucleophilic acyl substitution, specifically the N-acylation of an aminopyridine. The reaction proceeds by the attack of the nucleophilic amino group of the precursor on the electrophilic carbonyl carbon of pivaloyl chloride.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. 131653-62-8|N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide|BLD Pharm [bldpharm.com]

- 4. 227180-19-0|N-(6-Methoxypyridin-3-yl)pivalamide|BLD Pharm [bldpharm.com]

- 5. N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide CAS#: 131653-62-8 [chemicalbook.com]

- 6. N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide AldrichCPR 131653-62-8 [sigmaaldrich.com]

- 7. N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide - Amerigo Scientific [amerigoscientific.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide, a key heterocyclic building block in medicinal chemistry. Recognizing the critical role of physical characteristics in drug design and development, this document goes beyond a simple data sheet. It offers detailed, field-proven experimental protocols for the determination of essential physical properties that are not yet publicly documented. By explaining the causality behind these experimental choices, this guide empowers researchers to generate reliable, reproducible data, ensuring the scientific integrity of their work.

Introduction: The Significance of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is a substituted pyridine derivative that has garnered interest within the pharmaceutical and agrochemical industries. Its structure, featuring a reactive iodine atom, a methoxy group, and a pivalamide moiety, makes it a versatile intermediate for the synthesis of more complex molecules. The physical properties of this compound are paramount, influencing its reactivity, solubility, and ultimately, its suitability for various applications, including as a precursor for active pharmaceutical ingredients (APIs). A thorough understanding of these properties is the bedrock of robust and reproducible research and development.

Core Physical and Chemical Identifiers

A solid foundation in the fundamental identifiers of a compound is essential for any scientific investigation. The following table summarizes the core chemical information for N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide.

| Property | Value | Source |

| Chemical Name | N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide | - |

| CAS Number | 131653-62-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₅IN₂O₂ | [1][2][3] |

| Molecular Weight | 334.15 g/mol | [1][2][3] |

| Appearance | Solid | [1][3] |

Chemical Structure:

Caption: Chemical structure of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide.

Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Boiling Point | 385.4 ± 42.0 °C | [4] |

| Density | 1.580 ± 0.06 g/cm³ | [4] |

| pKa | 12.78 ± 0.70 | [4] |

It is imperative for researchers to experimentally verify these predicted values, as computational models may not fully account for all intermolecular forces and crystalline lattice effects.

Experimental Determination of Key Physical Properties

The following sections provide detailed, self-validating protocols for the experimental determination of critical physical properties of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide. The causality behind each step is explained to ensure a deep understanding of the methodology.

Melting Point Determination

The melting point is a fundamental physical property that provides a strong indication of a compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will broaden and depress the melting range.[5]

Experimental Protocol: Capillary Melting Point Determination

This method is widely adopted due to its simplicity and accuracy.

Methodology:

-

Sample Preparation:

-

Ensure the N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide sample is completely dry and finely powdered. This is crucial for uniform heat transfer.

-

Introduce a small amount of the powdered sample into a capillary tube, sealed at one end, to a depth of 2-3 mm.[6]

-

Compact the sample at the bottom of the tube by gently tapping it on a hard surface or by dropping it through a long glass tube.[7] This ensures efficient heat transfer and accurate observation.

-

-

Apparatus Setup:

-

Measurement:

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point. This saves time in subsequent, more precise measurements.[5]

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.

-

Begin heating at a slow, controlled rate of 1-2°C per minute. A slow heating rate is critical for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid particle disappears (the completion of melting). This range is the melting point.

-

Self-Validation:

-

Repeat the accurate measurement at least twice to ensure reproducibility. Consistent results indicate a reliable measurement.

-

The sharpness of the melting point range serves as an internal indicator of purity.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

Understanding the solubility of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide in various solvents is crucial for its purification, formulation, and use in chemical reactions. A qualitative solubility analysis provides insights into the polarity and the presence of acidic or basic functional groups.[1]

Experimental Protocol: Qualitative Solubility Testing

This protocol systematically evaluates solubility in a range of common laboratory solvents.

Methodology:

-

General Procedure:

-

In a small test tube, add approximately 25 mg of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide to 0.5 mL of the solvent being tested.[9]

-

Vigorously agitate the mixture for 1-2 minutes at room temperature.

-

Visually observe if the solid dissolves completely. A clear solution indicates solubility.

-

-

Solvent Selection and Rationale:

-

Water: To assess hydrophilicity. The presence of polar functional groups (amide, ether, pyridine nitrogen) may impart some water solubility.

-

5% Aqueous Sodium Hydroxide (NaOH): To test for acidic functional groups. While the pivalamide NH is generally not very acidic, this test is standard.

-

5% Aqueous Hydrochloric Acid (HCl): To test for basic functional groups. The pyridine nitrogen is expected to be basic and should protonate, leading to the formation of a soluble salt.[1]

-

Common Organic Solvents (in order of increasing polarity):

-

Hexane: A non-polar solvent.

-

Toluene: A non-polar aromatic solvent.

-

Diethyl Ether: A slightly polar aprotic solvent.

-

Ethyl Acetate: A moderately polar aprotic solvent.

-

Acetone: A polar aprotic solvent.

-

Ethanol/Methanol: Polar protic solvents.

-

Dimethyl Sulfoxide (DMSO) / N,N-Dimethylformamide (DMF): Highly polar aprotic solvents.

-

-

Data Presentation:

| Solvent | Observation (Soluble/Partially Soluble/Insoluble) |

| Water | |

| 5% NaOH | |

| 5% HCl | |

| Hexane | |

| Toluene | |

| Diethyl Ether | |

| Ethyl Acetate | |

| Acetone | |

| Ethanol | |

| Methanol | |

| DMSO | |

| DMF |

Self-Validation:

-

The systematic testing across a polarity spectrum provides a coherent picture of the compound's solubility behavior.

-

The results from the acidic and basic solutions provide a chemical validation of the expected functional group reactivity.

Spectroscopic Analysis

Spectroscopic analysis is indispensable for confirming the chemical structure and identifying functional groups.

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.[10]

Experimental Protocol: Attenuated Total Reflectance (ATR) or Thin Solid Film IR Spectroscopy

ATR-FTIR is a modern, rapid, and reliable method for acquiring IR spectra of solids. The thin solid film method is a suitable alternative.

Methodology (Thin Solid Film):

-

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide in a few drops of a volatile solvent in which it is soluble (e.g., acetone or methylene chloride).[4]

-

Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the compound on the plate.[4]

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty spectrometer. This is crucial to subtract any atmospheric or instrumental signals.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the IR spectrum.

-

Expected Characteristic Absorptions:

-

N-H stretch (amide): ~3300-3500 cm⁻¹

-

C-H stretch (aliphatic and aromatic): ~2850-3100 cm⁻¹

-

C=O stretch (amide): ~1630-1680 cm⁻¹

-

C=C and C=N stretch (aromatic ring): ~1400-1600 cm⁻¹

-

C-O stretch (ether): ~1000-1300 cm⁻¹

¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise structure of an organic molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.[10][11]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the compound's solubility.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.

-

Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the low natural abundance of the ¹³C isotope.[11]

-

Expected ¹H NMR Signals:

-

Singlet (9H): Corresponding to the nine equivalent protons of the tert-butyl group.

-

Singlet (3H): Corresponding to the three protons of the methoxy group.

-

Singlet (1H): Corresponding to the N-H proton of the amide.

-

Two doublets or multiplets (2H total): Corresponding to the two protons on the pyridine ring.

Expected ¹³C NMR Signals:

-

Signals corresponding to the carbon atoms of the pyridine ring, the methoxy group, the pivalamide group (including the carbonyl and tert-butyl carbons).

Self-Validation:

-

The integration of the ¹H NMR signals should correspond to the number of protons in each environment.

-

The chemical shifts and coupling patterns in the ¹H NMR spectrum should be consistent with the proposed structure.

-

The number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon environments in the molecule.

Caption: Workflow for IR and NMR Spectroscopic Analysis.

Conclusion

This technical guide has synthesized the currently available information on the physical properties of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide and provided a robust framework for the experimental determination of its key characteristics. By adhering to the detailed protocols outlined herein, researchers can ensure the generation of high-quality, reliable data. This, in turn, will facilitate more efficient and effective drug discovery and development programs that utilize this versatile chemical intermediate. The principles of scientific integrity and logical experimental design are paramount, and it is through their rigorous application that we can unlock the full potential of novel chemical entities.

References

-

University of Calgary. Melting point determination. [Link]

-

Westlab Canada. Measuring the Melting Point. [Link]

-

SSERC. Melting point determination. [Link]

-

University of Texas at Dallas. Experiment 1 - Melting Points. [Link]

-

Amrita Vishwa Vidyapeetham. Experiment-1 Aim - To determine the melting point of given solid substance. [Link]

-

JoVE. Video: Determining the Solubility Rules of Ionic Compounds. [Link]

-

University of Colorado Boulder. IR Spectroscopy of Solids. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

LibreTexts Chemistry. 4.2: IR Spectroscopy. [Link]

-

Metin Balci. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Quora. Is it possible to determine the 1H and 13C NMR spectra of a solution containing more than one different chemical compound?. [Link]

Sources

- 1. www1.udel.edu [www1.udel.edu]

- 2. 131653-62-8|N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide|BLD Pharm [bldpharm.com]

- 3. N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide AldrichCPR 131653-62-8 [sigmaaldrich.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. davjalandhar.com [davjalandhar.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. westlab.com [westlab.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. quora.com [quora.com]

"N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide" chemical structure and analysis

An In-depth Technical Guide to N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide: Structure, Synthesis, and Application

Introduction

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is a highly functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and organic synthesis. Its structure incorporates several key features: a pyridine ring, which is a common scaffold in pharmaceuticals; a methoxy group, which can modulate electronic properties and metabolic stability; an iodine atom, which serves as a versatile synthetic handle for cross-coupling reactions; and a pivalamide group, which can act as a robust protecting group or a directing group in subsequent transformations. This guide provides a comprehensive technical overview of this molecule, from its fundamental properties and a plausible synthetic route to its analytical characterization and strategic applications in drug discovery and development.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide dictates its chemical reactivity and utility as a building block.

Chemical Structure

The molecule consists of a pyridine core substituted at the 2, 3, and 4 positions. The pivalamide moiety is attached to the amino group at the 3-position, providing steric bulk that can influence the conformation of the molecule.

Caption: 2D Chemical Structure of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide.

Physicochemical Data

A summary of the key identifiers and properties for this compound is provided below. These data are essential for substance registration, safety assessment, and analytical method development.

| Property | Value | Reference |

| CAS Number | 131653-62-8 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₅IN₂O₂ | [1][3] |

| Molecular Weight | 334.15 g/mol | [1][3] |

| SMILES String | COc1nccc(I)c1NC(=O)C(C)(C)C | [3] |

| InChI Key | WLRFICVEMCFVMF-UHFFFAOYSA-N | |

| Physical Form | Solid |

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and logical synthetic pathway can be proposed based on well-established organic chemistry principles. The chosen strategy emphasizes efficiency and the use of commercially available starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the most synthetically accessible bonds. The pivalamide bond is an ideal candidate for disconnection, revealing a key aminopyridine intermediate and pivaloyl chloride, a common acylating agent.[5][6] This simplifies the synthetic challenge to the preparation of the iodinated aminopyridine precursor.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

This multi-step synthesis is designed to be a self-validating system, where the successful isolation and characterization of each intermediate provides confidence for proceeding to the next step.

Step 1: Methoxylation of 2-Chloro-3-nitropyridine The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloride at the 2-position by a methoxide anion.

-

Protocol:

-

Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous methanol.

-

Add sodium methoxide (1.1 eq, typically as a 25-30% solution in methanol) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-methoxy-3-nitropyridine.

-

-

Causality: Anhydrous conditions are crucial to prevent competing hydrolysis reactions.[7] The use of a slight excess of sodium methoxide ensures complete consumption of the starting material.

Step 2: Reduction of the Nitro Group The nitro group is reduced to a primary amine, a necessary precursor for the subsequent amidation. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Protocol:

-

Dissolve 2-methoxy-3-nitropyridine (1.0 eq) in ethanol or ethyl acetate.

-

Add Palladium on carbon (10% Pd/C, ~5 mol%).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 8-12 hours.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate to obtain 3-amino-2-methoxypyridine.

-

-

Causality: Palladium on carbon is a highly effective catalyst for nitro group reductions. Celite filtration is essential to completely remove the pyrophoric palladium catalyst before solvent evaporation.

Step 3: Regioselective Iodination The electron-rich 3-amino-2-methoxypyridine intermediate is then iodinated. The amino and methoxy groups are ortho-, para-directing, and the 4-position is sterically accessible and electronically favored for electrophilic substitution.

-

Protocol:

-

Dissolve 3-amino-2-methoxypyridine (1.0 eq) in a suitable solvent like dichloromethane or acetonitrile.

-

Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at room temperature.

-

Stir for 2-4 hours, monitoring the reaction progress by TLC.

-

Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NIS, followed by brine.

-

Dry the organic layer, filter, and concentrate. Purify via column chromatography to isolate 3-amino-4-iodo-2-methoxypyridine.

-

-

Causality: NIS is a mild and selective iodinating agent for activated aromatic rings, minimizing over-iodination and side reactions.

Step 4: Pivalamide Formation The final step is the acylation of the amine with pivaloyl chloride to form the target amide.

-

Protocol:

-

Dissolve 3-amino-4-iodo-2-methoxypyridine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Add pivaloyl chloride (1.2 eq) dropwise.

-

Allow the reaction to stir and warm to room temperature overnight.

-

Quench with saturated aqueous sodium bicarbonate solution and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to yield N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide.

-

-

Causality: Anhydrous conditions are critical as pivaloyl chloride readily hydrolyzes. The base is required to neutralize the HCl byproduct generated during the reaction, driving it to completion.

Spectroscopic and Analytical Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The expected signals in ¹H and ¹³C NMR spectra are detailed below.

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyridine-H | ~8.0 | Doublet | 1H | H-6 |

| Pyridine-H | ~7.0 | Doublet | 1H | H-5 |

| Amide-H | ~7.5-8.5 | Singlet (broad) | 1H | -NH- |

| Methoxy-H | ~3.9 | Singlet | 3H | -OCH₃ |

| tert-Butyl-H | ~1.3 | Singlet | 9H | -C(CH₃)₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~176 | C=O |

| Aromatic C | ~158 | C2-O |

| Aromatic C | ~148 | C6 |

| Aromatic C | ~140 | C3-N |

| Aromatic C | ~120 | C5 |

| Aromatic C | ~85 | C4-I |

| Methoxy C | ~54 | -OCH₃ |

| tert-Butyl C | ~40 | -C (CH₃)₃ |

| tert-Butyl C | ~27 | -C(CH₃ )₃ |

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M⁺): m/z = 334.02 (for C₁₁H₁₅IN₂O₂)

-

Key Fragmentation Patterns:

-

Loss of the pivaloyl group: [M - C₅H₉O]⁺

-

Loss of iodine: [M - I]⁺

-

Alpha-cleavage of the tert-butyl group.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3350 - 3250 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Amide I) | 1680 - 1650 |

| N-H Bend (Amide II) | 1550 - 1510 |

| C=C/C=N Stretch (Aromatic) | 1600 - 1450 |

| C-O Stretch (Ether) | 1250 - 1050 |

Applications in Synthetic and Medicinal Chemistry

The true value of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the context of drug discovery.

Role as a Key Building Block

The molecule is a pre-functionalized scaffold. The pivalamide can serve as a protecting group for the amine, which can be deprotected under harsh conditions if necessary. More importantly, the iodine atom is a synthetic linchpin.

Utility in Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug development, enabling rapid diversification of a lead scaffold.[8]

Caption: Strategic use in Suzuki cross-coupling for molecular diversification.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.

-

Heck Coupling: Reaction with alkenes to form substituted pyridines.

Relevance in Medicinal Chemistry Scaffolds

The methoxypyridine motif is present in numerous biologically active compounds. It has been explored in molecules designed as PI3K/mTOR dual inhibitors and gamma-secretase modulators, highlighting its value in constructing pharmacologically relevant structures.[9][10] The strategic placement of substituents allows for fine-tuning of properties like solubility, cell permeability, and target binding affinity, making this intermediate a valuable asset for generating libraries of potential drug candidates.

Safety and Handling

Proper handling is essential when working with this or any chemical intermediate.

-

Hazard Classification: The compound is classified as Acute Toxicity 4 (Oral) and Eye Irritant 2.

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

-

Conclusion

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its well-defined structure, predictable reactivity, and the synthetic versatility afforded by the iodo group make it an invaluable tool for researchers and scientists in drug development. The logical synthetic pathway and clear analytical profile outlined in this guide provide a solid foundation for its preparation and use in creating novel molecules with therapeutic potential.

References

- The Royal Society of Chemistry. (n.d.). Supporting information.

- BLDpharm. (n.d.). N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide.

- Sigma-Aldrich. (n.d.). N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide AldrichCPR.

- ChemicalBook. (n.d.). N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide.

- Amerigo Scientific. (n.d.). N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide.

- Good, A. C., et al. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators.

- Khan, I., et al. (2022). Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand. PubMed Central.

- Santa Cruz Biotechnology. (n.d.). N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide.

- Saeed, A., et al. (2009). N-(4-Methoxyphenyl)pivalamide. PubMed Central.

-

ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[2]pyridine-1,3-diones. Retrieved from

- MDPI. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.

- MDPI. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine.

Sources

- 1. 131653-62-8|N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide|BLD Pharm [bldpharm.com]

- 2. N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide CAS#: 131653-62-8 [m.chemicalbook.com]

- 3. N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide - Amerigo Scientific [amerigoscientific.com]

- 4. scbt.com [scbt.com]

- 5. Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-(4-Methoxyphenyl)pivalamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

"N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide" synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide

Abstract

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is a highly functionalized pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. The presence of a methoxy group, a pivalamide moiety, and a strategically positioned iodine atom on the pyridine core offers multiple avenues for synthetic diversification. The iodine substituent, in particular, serves as a crucial handle for introducing further complexity through well-established cross-coupling reactions. This guide provides a comprehensive, technically-grounded overview of a robust and regioselective two-step pathway for the synthesis of this valuable compound, commencing from the readily accessible starting material, 2-methoxy-3-aminopyridine. The narrative emphasizes the chemical principles and experimental rationale underpinning each synthetic transformation, offering field-proven insights for researchers in drug development and organic synthesis.

Introduction and Strategic Overview

The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved pharmaceuticals. Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone of modern medicinal chemistry. The target molecule, N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide (CAS No. 131653-62-8), embodies a synthetically attractive design.[1] The vicinal arrangement of the methoxy and pivalamide groups, combined with the C4-iodo substituent, creates a platform for developing complex molecules. The iodine atom is particularly noteworthy, as it enables participation in a wide range of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[2][3]

This guide details a logical and efficient synthetic strategy designed for high yield and regiochemical control. The pathway is predicated on a two-step sequence:

-

Pivaloylation: Acylation of the amino group of 2-methoxy-3-aminopyridine to form an amide intermediate.

-

Regioselective Iodination: Electrophilic iodination of the amide intermediate, directed to the C4 position of the pyridine ring.

Retrosynthetic Analysis

A retrosynthetic approach reveals the strategic simplicity of the proposed synthesis. The target molecule is disconnected at the carbon-iodine bond and the nitrogen-carbonyl bond, identifying the key precursors.

Caption: Retrosynthetic pathway for the target molecule.

This analysis leads to a straightforward forward synthesis commencing with 2-methoxy-3-aminopyridine, a commercially available or readily synthesized precursor.[4][5]

Part I: Synthesis of N-(2-methoxypyridin-3-yl)pivalamide

The first stage of the synthesis involves the formation of a stable amide bond through the acylation of 2-methoxy-3-aminopyridine with pivaloyl chloride.

Principle and Rationale

This reaction is a classic nucleophilic acyl substitution. The amino group (-NH₂) of the pyridine derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. The pivaloyl group is chosen for its steric bulk, which can influence the conformation of the final molecule and provides high stability. The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent the protonation and deactivation of the starting amine. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is ideally suited for this purpose, acting as an acid scavenger without competing in the primary reaction. The choice of an inert, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) ensures that all reactants remain in solution without participating in side reactions.

Detailed Experimental Protocol

-

To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxy-3-aminopyridine (1.0 eq).

-

Dissolve the starting material in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.2 eq) to the stirred solution.

-

Slowly add pivaloyl chloride (1.1 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting amine.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude solid, N-(2-methoxypyridin-3-yl)pivalamide, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Data Presentation: Reagent Table

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Density (g/mL) |

| 2-Methoxy-3-aminopyridine | 124.14 | 1.0 | - |

| Pivaloyl Chloride | 120.58 | 1.1 | 0.98 |

| Triethylamine | 101.19 | 1.2 | 0.726 |

| Dichloromethane | 84.93 | Solvent | 1.33 |

Part II: Regioselective Iodination of the Amide Intermediate

This crucial step introduces the iodine atom onto the pyridine ring with high regiochemical control to yield the final product.

Principle and Rationale

The success of this synthesis hinges on the directing effects of the substituents during electrophilic aromatic substitution. The pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene. However, the presence of two strong electron-donating groups—the methoxy (-OCH₃) and the pivalamido (-NHCOR)—powerfully activates the ring for substitution.

-

Methoxy Group (-OCH₃): This is a strong activating, ortho, para-directing group. It activates the C3 and C5 positions.

-

Pivalamido Group (-NHCOR): This is also a very strong activating, ortho, para-directing group. It activates the C2 and C4 positions.

When both groups are considered, their activating effects converge decisively on the C4 position. The C4 position is ortho to the powerful pivalamido director and para to the methoxy director. This overwhelming electronic bias makes the C4 carbon the exclusive site of electrophilic attack, ensuring a highly regioselective iodination and avoiding the formation of other isomers.

N-Iodosuccinimide (NIS) is an excellent choice as the iodinating agent. It is an easy-to-handle solid that provides a source of electrophilic iodine (I⁺) and is highly effective for iodinating electron-rich aromatic systems under mild conditions.[6] Acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are suitable solvents for this transformation.

Detailed Experimental Protocol

-

In a flask protected from light, dissolve N-(2-methoxypyridin-3-yl)pivalamide (1.0 eq) in acetonitrile.

-

Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash successively with saturated aqueous sodium thiosulfate solution (to quench any remaining NIS/I₂) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

-

The crude product, N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide, is typically a solid and can be purified by recrystallization (e.g., from ethanol or ethyl acetate) to yield the final product with high purity.

Data Presentation: Reagent Table

| Reagent | Molar Mass ( g/mol ) | Molar Eq. |

| N-(2-methoxypyridin-3-yl)pivalamide | 208.26 | 1.0 |

| N-Iodosuccinimide (NIS) | 224.99 | 1.1 |

| Acetonitrile | 41.05 | Solvent |

Overall Synthesis Workflow

The complete, two-step synthetic pathway is illustrated below, providing a clear visual summary of the transformation from starting material to the final target compound.

Caption: Overall two-step synthesis pathway.

Characterization and Safety

Characterization: The final product, N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide, is a solid with a molecular weight of 334.15 g/mol and an empirical formula of C₁₁H₁₅IN₂O₂. Its identity and purity should be confirmed using standard analytical techniques, including ¹H NMR and ¹³C NMR spectroscopy to verify the structure and substitution pattern, mass spectrometry to confirm the molecular weight, and melting point analysis to assess purity.

Safety and Handling:

-

Pivaloyl Chloride: Corrosive and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N-Iodosuccinimide (NIS): An oxidizing agent and irritant. Avoid contact with skin and eyes.

-

Triethylamine: Flammable and corrosive. Can cause severe skin and eye irritation.

-

Solvents (DCM, Acetonitrile): Volatile and potentially toxic. All manipulations should be performed in a fume hood.

-

The final product is classified with GHS07 pictogram, indicating it can be harmful if swallowed and causes eye irritation.

Conclusion

The synthesis of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide can be reliably achieved through a high-yielding and highly regioselective two-step process. The pathway leverages fundamental principles of organic chemistry, including nucleophilic acyl substitution and electronically-directed electrophilic aromatic substitution. The strategic installation of the iodine atom provides a critical functional handle, positioning this compound as a valuable and versatile intermediate for the synthesis of complex molecular architectures in pharmaceutical and materials science research.

References

- Google Patents. "Process for producing 2,3-diamino-6-methoxypyridine." US7256295B2.

-

Ningbo Inno Pharmchem Co.,Ltd. "The Crucial Role of 3-Iodo-2-methoxypyridine in Modern Chemical Synthesis." Ningbo Inno Pharmchem Co.,Ltd. News. [Link]

-

PrepChem.com. "Synthesis of 2-[N-(3-aminopropyl)-N-(4-methoxybenzyl)-amino]pyridine." PrepChem.com. [Link]

-

PubMed Central (PMC). "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies." National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. "Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions." The Royal Society of Chemistry. [Link]

-

PubMed Central (PMC). "Facile synthesis, crystal structure, biological evaluation, and molecular modeling studies of N-((4-acetyl phenyl) carbamothioyl) pivalamide as the multitarget-directed ligand." National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. "Pivalic Acid Esters, Pivalates." Organic Chemistry Portal. [Link]

-

Organic Syntheses. "(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID." Organic Syntheses. [Link]

- Google Patents. "WO 2014/188453 A2.

-

PubMed Central (PMC). "A mild, catalyst-free synthesis of 2-aminopyridines." National Center for Biotechnology Information. [Link]

-

Ruji Biology. "N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide." Shanghai Ruji Biotechnology Development Co., Ltd.. [Link]

-

Chemical Communications (RSC Publishing). "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil." The Royal Society of Chemistry. [Link]

-

Hoffman Fine Chemicals. "CAS 227180-21-4 | 4-Iodo-6-methoxypyridin-3-amine." Hoffman Fine Chemicals. [Link]

-

ResearchGate. "Metal-Free Directed ortho C-H Iodination: Synthesis of 2 '-Iodobiaryl-2-carbonitriles." ResearchGate. [Link]

-

PubChem. "N-Methoxy-N,2-dimethylpropanamide." National Center for Biotechnology Information. [Link]

-

Crysdot LLC. "3-Iodo-4-methoxypyridin-2-amine." Crysdot LLC. [Link]

-

PubMed. "2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides." National Center for Biotechnology Information. [Link]

-

PubMed Central (PMC). "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides." National Center for Biotechnology Information. [Link]

-

ResearchGate. "4‐Methoxypyridine N‐oxide." ResearchGate. [Link]

-

Organic Syntheses. "3-aminopyridine." Organic Syntheses. [Link]

-

ChemSynthesis. "N-(2-formyl-3-methoxyphenyl)-2,2-dimethylpropanamide." ChemSynthesis. [Link]

-

ACS Publications. "Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R." ACS Publications. [Link]

-

Scilit. "Ortho lithiation of 2-, 3-, and 4-methoxypyridines." Scilit. [Link]

Sources

- 1. 131653-62-8|N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. rsc.org [rsc.org]

- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

"N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide" spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide

This guide provides a comprehensive analysis of the spectroscopic data for the compound N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide, a key intermediate in the synthesis of various pharmacologically active molecules. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and quality control of this compound.

Molecular Structure and Spectroscopic Overview

N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide possesses a substituted pyridine ring, a functional group of significant interest in medicinal chemistry. The strategic placement of the iodo, methoxy, and pivalamide groups creates a unique electronic and steric environment, which is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming its identity and purity.

Figure 1: Chemical structure of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule.

Table 1: ¹H NMR Data for N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.05 | d, J = 5.5 Hz | 1H | H-6 |

| 7.53 | s | 1H | NH |

| 7.39 | d, J = 5.5 Hz | 1H | H-5 |

| 3.96 | s | 3H | OCH₃ |

| 1.32 | s | 9H | C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Interpretation:

-

Aromatic Protons (H-5 and H-6): The two doublets at 8.05 and 7.39 ppm correspond to the two protons on the pyridine ring. The coupling constant of J = 5.5 Hz is characteristic of ortho-coupling between protons on a pyridine ring. The downfield shift of H-6 (8.05 ppm) is attributed to its position adjacent to the electronegative nitrogen atom.

-

Amide Proton (NH): The singlet at 7.53 ppm is assigned to the amide proton. Its broadness can vary depending on the concentration and temperature due to hydrogen bonding and quadrupole broadening from the adjacent nitrogen.

-

Methoxy Protons (OCH₃): The singlet at 3.96 ppm, integrating to three protons, is characteristic of the methoxy group attached to the pyridine ring.

-

Pivalamide Protons (C(CH₃)₃): The sharp singlet at 1.32 ppm, integrating to nine protons, is indicative of the tert-butyl group of the pivalamide moiety. The magnetic equivalence of these nine protons results in a single, intense signal.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insights into their chemical environment.

Table 2: ¹³C NMR Data for N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide

| Chemical Shift (δ, ppm) | Assignment |

| 176.5 | C=O |

| 158.8 | C-2 |

| 150.1 | C-6 |

| 128.5 | C-5 |

| 121.9 | C-3 |

| 94.3 | C-4 |

| 53.8 | OCH₃ |

| 39.7 | C(CH₃)₃ |

| 27.5 | C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 100 MHz

Interpretation:

-

Carbonyl Carbon (C=O): The signal at 176.5 ppm is characteristic of an amide carbonyl carbon.

-

Pyridine Ring Carbons: The signals for the pyridine ring carbons are observed between 94.3 and 158.8 ppm. The carbon bearing the iodine (C-4) is significantly shielded and appears at 94.3 ppm due to the heavy atom effect of iodine. The carbon attached to the methoxy group (C-2) is observed at 158.8 ppm.

-

Pivalamide and Methoxy Carbons: The quaternary carbon of the tert-butyl group appears at 39.7 ppm, while the methyl carbons are at 27.5 ppm. The methoxy carbon is observed at 53.8 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Key IR Absorptions for N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 3410 | Medium | N-H Stretch (Amide) |

| 2970 | Medium | C-H Stretch (Aliphatic) |

| 1685 | Strong | C=O Stretch (Amide I) |

| 1580 | Medium | N-H Bend (Amide II) |

| 1550, 1460 | Medium | C=C and C=N Stretch (Pyridine Ring) |

| 1280 | Strong | C-O Stretch (Aryl Ether) |

Interpretation:

-

The presence of a sharp absorption at 1685 cm⁻¹ is a strong indication of the amide carbonyl group.

-

The N-H stretching vibration around 3410 cm⁻¹ further confirms the amide functional group.

-

The absorptions in the 1460-1580 cm⁻¹ region are characteristic of the pyridine ring vibrations.

-

The strong band at 1280 cm⁻¹ corresponds to the C-O stretching of the aryl ether (methoxy group).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Table 4: Mass Spectrometry Data for N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide

| m/z | Ion |

| 335.0 | [M+H]⁺ |

| 251.0 | [M - C(CH₃)₃CO]⁺ |

| 208.0 | [M - I]⁺ |

Ionization Method: Electrospray Ionization (ESI)

Interpretation:

-

The protonated molecular ion [M+H]⁺ is observed at m/z 335.0, which corresponds to the calculated molecular weight of C₁₁H₁₅IN₂O₂ (334.02 g/mol ).

-

Key fragments observed include the loss of the pivaloyl group ([M - C(CH₃)₃CO]⁺) at m/z 251.0 and the loss of the iodine atom ([M - I]⁺) at m/z 208.0. These fragments are consistent with the proposed structure.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data presented. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a 30-degree pulse angle.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C).

Figure 2: General workflow for NMR data acquisition and processing.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) plate or prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

-

Data Processing: Identify and label the major absorption peaks.

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for the specific instrument.

-

Instrument Setup: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed m/z values with the calculated values for the expected ions.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a definitive structural confirmation of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide. The presented data and interpretations serve as a valuable reference for researchers and scientists involved in the synthesis, purification, and application of this important chemical intermediate. Adherence to the outlined protocols will ensure the generation of high-quality, reproducible data for routine analysis and quality control.

References

The Pivalamide Group: A Robust Protecting Strategy for the Regioselective Synthesis of Substituted Pyridines

Abstract

The synthesis of highly substituted pyridine cores is a cornerstone of medicinal chemistry and drug development, as this heterocycle is a privileged scaffold in a multitude of pharmacologically active agents.[1][2] Achieving predictable and high-yielding functionalization of the pyridine ring, however, presents significant synthetic challenges. This in-depth technical guide explores the strategic use of the pivalamide (N-pivaloyl) group as a powerful directing and protecting group for the regioselective synthesis of substituted pyridines. We will delve into the mechanistic underpinnings of pivalamide-directed ortho-lithiation, provide detailed experimental protocols, and offer a comparative analysis against other common protecting groups, equipping researchers with the knowledge to leverage this robust synthetic tool.

The Challenge of Pyridine Functionalization and the Role of Protecting Groups

The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, which can complicate many standard synthetic transformations.[3] Furthermore, direct electrophilic aromatic substitution often leads to a mixture of products with poor regioselectivity. To overcome these hurdles, the use of directing metalation groups (DMGs) has become an indispensable strategy.[4] A DMG is a functional group that can coordinate to an organolithium reagent, directing deprotonation to a specific ortho position.[5] This ortho-lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol.[3]

The amino group is a potent DMG, but its acidic proton must be protected to prevent quenching of the organolithium base. This necessitates the use of a protecting group that is stable to the strongly basic conditions of lithiation and can be reliably removed later in the synthetic sequence. The pivalamide group, derived from pivaloyl chloride, has emerged as a highly effective protecting group for this purpose.[6]

The Pivalamide Advantage in Directed Ortho-Lithiation

The pivalamide group offers several key advantages in the context of pyridine synthesis:

-

Strong Directing Ability: The carbonyl oxygen of the pivalamide group effectively chelates with the lithium cation of the organolithium base (e.g., n-butyllithium), forming a stable six-membered ring intermediate. This proximity effect significantly lowers the activation energy for deprotonation at the adjacent ortho position of the pyridine ring.[6]

-

Steric Hindrance: The bulky tert-butyl group of the pivaloyl moiety provides steric shielding, which can prevent undesirable side reactions at the amide nitrogen or carbonyl group.[7]

-

High Stability: The pivaloyl group is substantially more stable than many other acyl protecting groups, such as acetyl or benzoyl, under a variety of reaction conditions, including acidic and basic environments.[8][9] This robustness allows for a wider range of subsequent chemical transformations without premature deprotection.

The general workflow for pivalamide-directed ortho-lithiation of an aminopyridine is depicted below:

Caption: General workflow for pivalamide-directed pyridine synthesis.

Experimental Protocols

Protection of Aminopyridines with Pivaloyl Chloride

The introduction of the pivaloyl group is typically a straightforward acylation reaction.

Protocol: Synthesis of 2-(Pivaloylamino)pyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH2Cl2) or pyridine.

-

Base Addition: If not using pyridine as the solvent, add a base such as triethylamine (1.1 eq) or pyridine (2.1 eq).

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add pivaloyl chloride (1.05 eq) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., CH2Cl2 or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired 2-(pivaloylamino)pyridine.

Directed Ortho-Lithiation and Electrophilic Quench

This is the key step for the regioselective functionalization of the pyridine ring.

Protocol: Ortho-Lithiation of 2-(Pivaloylamino)pyridine and Reaction with Dimethyl Disulfide

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 2-(pivaloylamino)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution. A color change is often observed, indicating the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1 hour.

-

Electrophilic Quench: Add dimethyl disulfide (1.2 eq) to the reaction mixture. Continue stirring at -78 °C for an additional 1-2 hours.

-

Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 3-(methylthio)-2-(pivaloylamino)pyridine.

| Substrate | Electrophile | Product | Yield (%) |

| 2-(Pivaloylamino)pyridine | Dimethyl disulfide | 3-(Methylthio)-2-(pivaloylamino)pyridine | ~85% |

| 4-(Pivaloylamino)pyridine | Benzaldehyde | (4-(Pivaloylamino)pyridin-3-yl)(phenyl)methanol | ~75% |

| 2-(Pivaloylamino)pyridine | Iodine | 3-Iodo-2-(pivaloylamino)pyridine | ~80% |

Table 1: Representative yields for the ortho-functionalization of pivaloyl-protected aminopyridines. Data compiled from illustrative literature examples.

The Challenge of Pivaloyl Deprotection

While the stability of the pivaloyl group is an advantage during synthesis, its removal can be challenging and often requires harsh conditions.[10] This is a critical consideration when planning a synthetic route.

4.1. Common Deprotection Strategies

-

Acidic Hydrolysis: Strong acidic conditions, such as refluxing in concentrated hydrochloric acid or hydrobromic acid, can cleave the amide bond. However, these conditions may not be suitable for substrates with other acid-labile functional groups.

-

Basic Hydrolysis: Saponification with strong bases like sodium hydroxide or potassium hydroxide in a protic solvent at elevated temperatures can also effect deprotection. This method is often slow and may require prolonged reaction times.

-

Reductive Cleavage: In some cases, reducing agents like lithium aluminum hydride (LiAlH4) have been used to cleave pivaloyl groups.[11]

-

Alternative Methods: For N-pivaloylindoles, a method using lithium diisopropylamide (LDA) at elevated temperatures has been developed, which may be applicable to pivaloyl-protected pyridines.[10]

The choice of deprotection method must be carefully considered based on the overall molecular structure and the compatibility of other functional groups.

Caption: Overview of potential pivaloyl deprotection strategies.

Comparative Analysis with Other Protecting Groups

The selection of a protecting group is a critical strategic decision in multi-step synthesis.

| Protecting Group | Key Advantages | Key Disadvantages | Typical Deprotection |

| Pivaloyl (Piv) | - Excellent directing group- High stability to various conditions- Steric bulk prevents side reactions | - Harsh deprotection conditions required | Strong acid/base, reflux; Reduction (LiAlH4) |

| tert-Butoxycarbonyl (Boc) | - Mild acidic deprotection- Widely used and well-understood | - Less effective directing group than pivaloyl- Can be labile in some synthetic steps | Mild acid (e.g., TFA, HCl in dioxane)[12] |

| 2-(Trimethylsilyl)ethoxymethyl (SEM) | - Good directing group- Mild deprotection with fluoride or acid | - Introduction can be less straightforward- Reagents can be more expensive | Fluoride source (e.g., TBAF) or acid |

| Tosyl (Ts) | - Very stable protecting group | - Harsh deprotection conditions (e.g., Na/NH3)- Can be difficult to remove | Strong reducing agents or strong acids |

Table 2: Comparison of pivaloyl with other common amine protecting groups.

The pivaloyl group is often the protector of choice when its robust nature is required to withstand subsequent harsh reaction conditions and when its strong directing ability is paramount for achieving the desired regioselectivity in ortho-lithiation. In contrast, if milder deprotection is a priority and the directing ability is less critical, a Boc or SEM group might be a more suitable choice.

Conclusion

The pivalamide protecting group is a powerful and reliable tool for the regioselective synthesis of substituted pyridines via directed ortho-lithiation. Its strong directing capability, coupled with its high stability, allows for the precise introduction of a wide array of functional groups at the ortho position of an aminopyridine. While the robust nature of the pivaloyl group presents a challenge for its removal, careful selection from the available deprotection methodologies can lead to the successful synthesis of complex and valuable pyridine-containing molecules. For researchers and drug development professionals, a thorough understanding of the advantages and limitations of the pivalamide group is essential for its effective implementation in sophisticated synthetic strategies.

References

-

Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (2004). Sciforum. [Link]

-

Deprotection of the pivaloyl group with LiAlH4. (2024). ResearchGate. [Link]

-

Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. ResearchGate. [Link]

-

Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. (2018). National Institutes of Health. [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2023). National Institutes of Health. [Link]

-

Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]

-

Formation of aminosuccinyl peptides during acidolytic deprotection followed by their transformation to piperazine-2,5-dione derivatives in neutral media. (1990). PubMed. [Link]

-

Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. ResearchGate. [Link]

-

Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. (2022). Wiley Online Library. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

Preparation of Pyridines, Part 7: By Amination and Hydroxylation. (2022). YouTube. [Link]

-

Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine-3-hydroxylase. (1974). PubMed. [Link]

-

DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015). HETEROCYCLES. [Link]

-

Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]

-

Protecting groups. (2001). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Boron-Based Directing Groups for Directed Lithiation Reactions. American Chemical Society. [Link]

-

Directed Metalation: A Survival Guide. Baran Lab. [Link]

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. Protheragen. [Link]

-

Organic Chemistry: Tosylates and Pyridine. (2025). YouTube. [Link]

-

13.10: Protecting Groups in Organic Synthesis. (2021). Chemistry LibreTexts. [Link]

-

Protecting Groups For Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

(PDF) Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. ResearchGate. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2022). National Institutes of Health. [Link]

-

Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. (2018). PubMed. [Link]

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. baranlab.org [baranlab.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks | Semantic Scholar [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Steric Effects of the Pivaloyl Group in N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide: Conformational and Reactivity Implications

Abstract

The pivaloyl group, characterized by its bulky tert-butyl moiety, is a critical functional group in organic synthesis, often employed for its pronounced steric attributes.[1][2] In the context of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide, this steric influence transcends its role as a simple protecting group, actively dictating the molecule's three-dimensional conformation and modulating the reactivity of the substituted pyridine ring. This technical guide provides an in-depth analysis of these steric effects, synthesizing theoretical principles with practical experimental and computational methodologies. We will explore how the pivaloyl group's spatial demands create a unique chemical environment that governs rotational dynamics, shields potential reaction sites, and ultimately determines the molecule's behavior in chemical transformations. This document is intended for researchers, chemists, and drug development professionals who seek a deeper understanding of how to leverage steric control in molecular design and synthesis.

The Pivaloyl Group: A Steric Modulator

In organic chemistry, acyl groups are frequently used to protect amines and alcohols.[3][4] While electronically similar, their steric profiles can vary dramatically, profoundly impacting molecular properties. The pivaloyl group stands out due to the steric bulk of its tert-butyl substituent.[2] This is not merely a passive space-filling effect; it is a powerful tool for controlling molecular geometry and reactivity.

The primary source of the pivaloyl group's influence is the free rotation around its constituent single bonds, which results in a large, spherical volume of steric hindrance. This contrasts sharply with less bulky groups like acetyl or even the planar benzoyl group.

| Acyl Group | Structure | Relative Steric Bulk | Key Characteristics |

| Acetyl (Ac) | -COCH₃ | Low | Small, minimal steric hindrance, easily cleaved.[4] |

| Benzoyl (Bz) | -COPh | Moderate | Planar, introduces π-stacking interactions, more stable than acetyl.[5] |

| Pivaloyl (Piv) | -COC(CH₃)₃ | High | Large, spherical steric profile, highly stable to hydrolysis and reduction.[3][4] |

This substantial steric footprint is the central theme governing the structure and function of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide.

Conformational Analysis: Steric Repulsion and Rotational Barriers

The conformation of N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide is dominated by the steric clash between the pivaloyl group and the substituents on the pyridine ring. Free rotation around the N3-C(pivaloyl) and C3-N(amide) bonds is severely restricted. The most stable conformation will be one that minimizes the repulsive interactions between the bulky tert-butyl group and the adjacent methoxy group at the C2 position.

This leads to a significant dihedral angle between the plane of the pyridine ring and the plane of the amide bond. The molecule is forced into a twisted, non-planar conformation. In a related structure, N-(4-methoxyphenyl)pivalamide, the dihedral angle between the aromatic ring and the amide plane was found to be 33.9°.[6] A similar or even greater twist is expected here due to the presence of two ortho-substituents (the pyridine nitrogen and the methoxy group) relative to the amide.

Caption: Predicted steric clash between the pivaloyl and methoxy groups.

Experimental Elucidation of Molecular Conformation

To validate the predicted conformation, several analytical techniques can be employed. Each provides a unique piece of the structural puzzle, from the definitive solid-state arrangement to the dynamic conformation in solution.

Protocol: Single-Crystal X-Ray Crystallography

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state.[7][8] It provides precise data on bond lengths, bond angles, and dihedral angles, offering a direct visualization of the steric interactions at play.

Self-Validating Workflow: The process is self-validating as the final refined structure must be consistent with the entirety of the collected diffraction data, typically measured by a low R-factor.[9]

Methodology:

-

Crystal Growth:

-

Rationale: Obtaining a high-quality, single crystal is the most critical and often most challenging step. The goal is to encourage slow, ordered molecular packing.

-

Procedure: Dissolve N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide in a suitable solvent (e.g., ethanol, acetone, or a mixture) to near saturation. Employ slow evaporation, vapor diffusion, or cooling crystallization techniques. A common approach is to place a vial of the solution inside a larger, sealed chamber containing a more volatile "anti-solvent" (e.g., hexane). Over days or weeks, the anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting slow crystal growth.

-

-

Data Collection:

-

Rationale: A crystal is irradiated with X-rays, and the resulting diffraction pattern is recorded. The pattern of spots contains information about the crystal's internal repeating unit (the unit cell).[7]

-